4-Bromo-2'-iso-propylbiphenyl
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Overview
Description
4-Bromo-2’-iso-propylbiphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position and an isopropyl group is attached at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-iso-propylbiphenyl typically involves the bromination of 2’-iso-propylbiphenyl. One common method is the monobromination of biphenyl in the presence of a brominating agent such as bromine (Br2) in a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is usually carried out at room temperature to avoid the formation of dibrominated by-products .
Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-iso-propylbiphenyl may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2’-iso-propylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions can yield various biphenyl derivatives depending on the substituent introduced.
- Oxidation reactions can produce alcohols or ketones.
- Reduction reactions typically yield the parent biphenyl compound.
Scientific Research Applications
4-Bromo-2’-iso-propylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-iso-propylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
4-Bromobiphenyl: Lacks the isopropyl group, making it less sterically hindered.
2’-Iso-propylbiphenyl:
4-Chloro-2’-iso-propylbiphenyl: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness: 4-Bromo-2’-iso-propylbiphenyl is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(2-propan-2-ylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)14-5-3-4-6-15(14)12-7-9-13(16)10-8-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEBQDWIFJOFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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